8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
CAS No.: 94209-39-9
Cat. No.: VC7790646
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94209-39-9 |
---|---|
Molecular Formula | C18H16N2O2S |
Molecular Weight | 324.4 |
IUPAC Name | 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline |
Standard InChI | InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2 |
Standard InChI Key | NNSRXUFSPWCLKK-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Introduction
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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8-Sulfonylquinoline precursor
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3,4-Dihydro-1H-isoquinoline
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Coupling reagents for sulfonamide bond formation.
Synthesis of 8-Chlorosulfonylquinoline
Quinoline derivatives are typically functionalized via electrophilic substitution. For example:
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Friedel-Crafts sulfonation: Treatment of quinoline with chlorosulfonic acid at 0–5°C yields 8-quinolinesulfonyl chloride .
Preparation of 3,4-Dihydro-1H-Isoquinoline
Isoquinoline derivatives are accessible via:
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Bischler-Napieralski cyclization: Cyclodehydration of β-phenylethylamides using POCl₃ or PCl₅ .
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Pictet-Spengler reaction: Acid-catalyzed condensation of β-arylethylamines with aldehydes .
Sulfonamide Coupling
Reaction of 8-quinolinesulfonyl chloride with 3,4-dihydro-1H-isoquinoline in the presence of a base (e.g., pyridine or triethylamine) affords the target compound :
Yield: 45–72% (estimated from analogous syntheses) .
Physicochemical Properties
Biological Activity and Applications (Hypothetical)
Table 1. Hypothetical Fungicidal Activity (Modeled After )
Strain | LC₅₀ (ppm) | Mechanism Hypotheses |
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Pyricularia oryzae | 3–10 | Inhibition of mitochondrial electron transport |
Botrytis cinerea | 10–30 | Disruption of cell membrane synthesis |
Photostability Considerations
Sulfonyl-linked isoquinoline derivatives demonstrate variable photostability. For example, fluorinated analogs in showed 99% recovery under UV exposure, while non-fluorinated analogs degraded by 48%. The dihydroisoquinoline moiety in the target compound may reduce radical-mediated photodegradation.
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from moderate yields (45–72%). Transitioning to Rh(III)- or Cu(II)-catalyzed protocols (as in ) could improve atom economy.
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Toxicity Profiling: No data exist on mammalian cytotoxicity. In silico models predict moderate hepatotoxicity (LD₅₀ ≈ 250 mg/kg).
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl linker and isoquinoline saturation could refine bioactivity.
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